molecular formula C20H23ClN2O3S B1670996 3-(azepan-1-ylsulfonyl)-N-benzyl-4-chlorobenzamide

3-(azepan-1-ylsulfonyl)-N-benzyl-4-chlorobenzamide

Cat. No.: B1670996
M. Wt: 406.9 g/mol
InChI Key: PBAWFYZFSXYUOS-UHFFFAOYSA-N
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Description

WAY-356686 is a chemical compound known for its potential therapeutic applications, particularly in the treatment of hepatitis B virus (HBV) infections. It is a potent inhibitor of the HBV capsid, which is crucial for the virus’s replication and assembly .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-356686 involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the core structure: This involves the reaction of a benzylamine derivative with a sulfonyl chloride to form a sulfonamide intermediate.

    Chlorination: The intermediate is then chlorinated to introduce the chlorine atom at the desired position.

    Final coupling: The chlorinated intermediate is coupled with an azepane derivative to form the final product, WAY-356686.

Industrial Production Methods

Industrial production of WAY-356686 would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

WAY-356686 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The chlorine atom in WAY-356686 can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

WAY-356686 has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the reactivity of sulfonamides and chlorinated benzamides.

    Biology: The compound is studied for its inhibitory effects on HBV capsid assembly, making it a potential candidate for antiviral drug development.

    Medicine: Research is ongoing to explore its therapeutic potential in treating HBV infections.

    Industry: WAY-356686 can be used in the development of antiviral drugs and other pharmaceutical applications.

Mechanism of Action

WAY-356686 exerts its effects by inhibiting the assembly of the HBV capsid. The compound binds to the capsid protein, preventing the proper formation of the viral capsid. This disruption in capsid assembly inhibits the replication and propagation of the virus, thereby reducing the viral load in infected individuals .

Comparison with Similar Compounds

Similar Compounds

    DVR-01: Another potent inhibitor of the HBV capsid with a similar mechanism of action.

    SEP-363856: Although primarily used for treating schizophrenia, it shares some structural similarities with WAY-356686.

Uniqueness

WAY-356686 is unique due to its specific binding affinity for the HBV capsid protein, making it a highly effective inhibitor. Its structural features, such as the presence of an azepane ring and a chlorinated benzamide moiety, contribute to its potent antiviral activity.

Properties

Molecular Formula

C20H23ClN2O3S

Molecular Weight

406.9 g/mol

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-benzyl-4-chlorobenzamide

InChI

InChI=1S/C20H23ClN2O3S/c21-18-11-10-17(20(24)22-15-16-8-4-3-5-9-16)14-19(18)27(25,26)23-12-6-1-2-7-13-23/h3-5,8-11,14H,1-2,6-7,12-13,15H2,(H,22,24)

InChI Key

PBAWFYZFSXYUOS-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CC=C3)Cl

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CC=C3)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DVR-01;  DVR 01;  DVR01.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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